molecular formula C6H11KNO3 B14754440 1-Hydroxy-2-piperidinecarboxylic acid (potassium);NHP (potassium)

1-Hydroxy-2-piperidinecarboxylic acid (potassium);NHP (potassium)

Cat. No.: B14754440
M. Wt: 184.25 g/mol
InChI Key: MKGIMLYJPBJSDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) can be synthesized through the hydroxylation of pipecolic acid. The reaction involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate 1-Hydroxy-2-piperidinecarboxylic acid .

Industrial Production Methods: The industrial production of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the large-scale synthesis of pipecolic acid followed by its hydroxylation using FMO1. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxy-2-piperidinecarboxylic acid (potassium) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the direct induction of systemic acquired resistance gene expression, signal amplification, and priming for enhanced defense activation. It interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 functions downstream of pipecolic acid by hydroxylating it to generate 1-Hydroxy-2-piperidinecarboxylic acid (potassium) .

Comparison with Similar Compounds

    Pipecolic acid: A precursor in the synthesis of 1-Hydroxy-2-piperidinecarboxylic acid (potassium).

    Salicylic acid: Works in conjunction with 1-Hydroxy-2-piperidinecarboxylic acid (potassium) to establish systemic acquired resistance.

    N-Hydroxypipecolic acid: The non-potassium form of the compound

Uniqueness: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) is unique due to its role as a systemic acquired resistance regulator in plants. Its ability to induce systemic acquired resistance and coordinate with salicylic acid makes it a vital compound in plant immunity .

Properties

Molecular Formula

C6H11KNO3

Molecular Weight

184.25 g/mol

InChI

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);

InChI Key

MKGIMLYJPBJSDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)O.[K]

Origin of Product

United States

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